N-ethylheptan-4-imine
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Overview
Description
N-ethylheptan-4-imine is an organic compound with the molecular formula C9H19N. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylheptan-4-imine can be synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water, which drives the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the efficient formation of the imine bond .
Chemical Reactions Analysis
Types of Reactions
N-ethylheptan-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
N-ethylheptan-4-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethylheptan-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-butylidene-: Similar structure but with different alkyl groups attached to the nitrogen atom.
N-(1-Naphthyl)ethylenediamine: Contains an aromatic ring, leading to different chemical properties and reactivity
Uniqueness
N-ethylheptan-4-imine is unique due to its specific alkyl chain length and branching, which influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
10599-79-8 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-ethylheptan-4-imine |
InChI |
InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
InChI Key |
FCKQTNVXHQEYLR-UHFFFAOYSA-N |
SMILES |
CCCC(=NCC)CCC |
Canonical SMILES |
CCCC(=NCC)CCC |
Synonyms |
N-(1-Propylbutylidene)ethanamine |
Origin of Product |
United States |
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